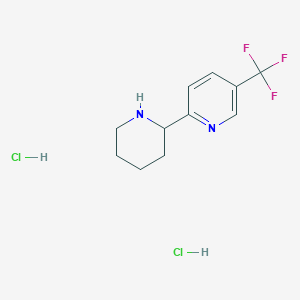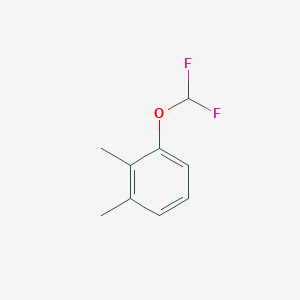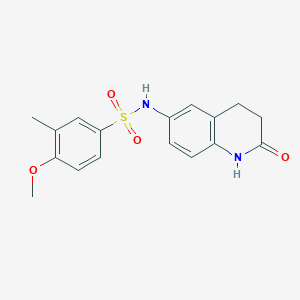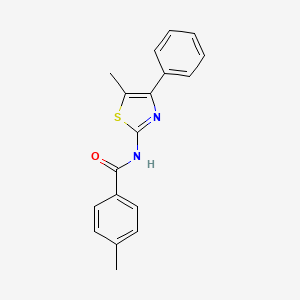![molecular formula C19H18FN5O3S B2817071 2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 906225-39-6](/img/structure/B2817071.png)
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a pyrimido[4,5-d]pyrimidine core, which is a type of fused heterocyclic system . This core is substituted with various functional groups including a cyclopropyl group, two methyl groups, a sulfanyl group, and an acetamide group attached to a 2-fluorophenyl ring.
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
Crystallographic studies have been conducted to understand the structural properties of related compounds, such as those with diaminopyrimidin-2-yl)sulfanyl acetamide derivatives. These studies reveal the conformational dynamics and molecular interactions within these compounds, providing insights into their chemical behavior and potential for interaction with biological targets. For instance, investigations into the crystal structures of related acetamide compounds show folded conformations and the inclination of pyrimidine rings relative to benzene or naphthalene ring systems, indicating the potential for diverse intermolecular interactions (S. Subasri et al., 2017; S. Subasri et al., 2017).
Radiolabeling and Imaging Applications
Compounds within this family have been explored for radiolabeling and imaging applications, particularly in positron emission tomography (PET). For example, research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities, highlights their selective ligand binding to proteins such as the translocator protein (18 kDa), suggesting their use in imaging neuroinflammation and other pathological states through PET (F. Dollé et al., 2008).
Quantum Chemical Insights and Drug Design
Quantum chemical analysis provides valuable insights into the molecular structure, interactions, and potential drug likeness of similar compounds. Such studies include natural bond orbital (NBO) analysis, spectroscopic characterization, and molecular docking to assess antiviral potency against specific targets like SARS-CoV-2. These analyses help in understanding the electronic structure, hydrogen bonding interactions, and the potential of these compounds as drug candidates (S. Mary et al., 2020).
Antimicrobial and Antifungal Activities
Some derivatives of the core structure of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies provide evidence of the therapeutic potential of such compounds against various microbial and fungal pathogens, indicating their relevance in developing new antibacterial and antifungal agents (J.J. Majithiya & B. Bheshdadia, 2022).
Propiedades
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S/c1-24-16-14(18(27)25(2)19(24)28)17(23-15(22-16)10-7-8-10)29-9-13(26)21-12-6-4-3-5-11(12)20/h3-6,10H,7-9H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHQMQKPHIDJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=CC=C4F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)
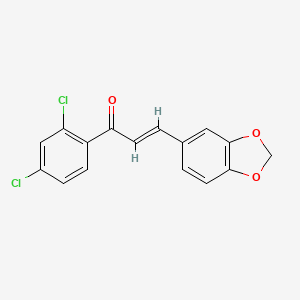
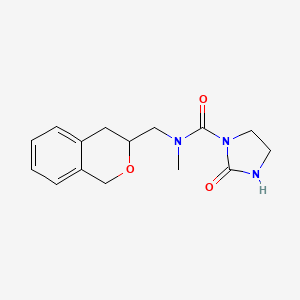
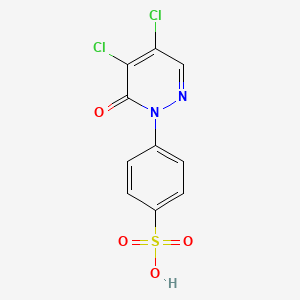
![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
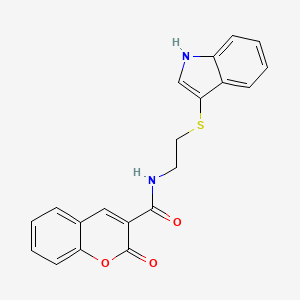
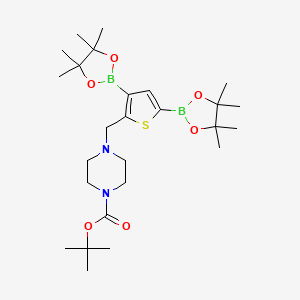
![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)
